Biphenyl-3-YL-hydrazine hydrochloride

Vue d'ensemble

Description

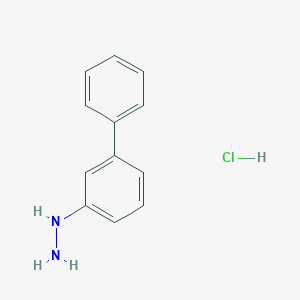

[1,1’-Biphenyl]-3-ylhydrazine hydrochloride: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a hydrazine group attached to the biphenyl structure, which is further stabilized by the addition of hydrochloride. Biphenyl derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-ylhydrazine hydrochloride typically involves the reaction of [1,1’-Biphenyl]-3-ylhydrazine with hydrochloric acid. The process can be carried out under reflux conditions to ensure complete reaction. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-3-ylhydrazine hydrochloride may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

1.1 Oxidation Reactions

Biphenyl-3-YL-hydrazine hydrochloride undergoes oxidation to form azobenzene derivatives. Common oxidizing agents include hydrogen peroxide or potassium permanganate under acidic conditions . The reaction proceeds via a two-electron transfer mechanism, converting the hydrazine group (-NH-NH₂) into a diazenyl group (-N=N-) .

1.2 Reduction Reactions

Reduction of the compound yields hydrazobenzene derivatives. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents, operating under inert atmospheres to avoid side reactions . The mechanism involves protonation of the hydrazine group followed by electron transfer .

1.3 Nucleophilic Substitution

The hydrazine group acts as a nucleophile in substitution reactions with alkyl halides or acyl chlorides. For example, reaction with ethyl bromide in DMF produces N-ethyl derivatives, while acetylation with acetyl chloride yields hydrazide derivatives .

1.4 Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions with acetylenes or nitroalkenes. For instance, reaction with phenylacetylene in benzene (reflux, triethylamine) forms 1,3-diphenylpyrazole derivatives .

Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | HCl (aq), 0–5°C | Azobenzene derivatives |

| Reduction | NaBH₄, LiAlH₄ | THF, -78°C | Hydrazobenzene derivatives |

| Substitution | R-X (R = alkyl/acyl) | DMF, 50–100°C | N-substituted hydrazines |

| Cycloaddition | Phenylacetylene | Benzene, reflux, Et₃N | Pyrazole derivatives |

Biological Implications

3.1 Enzyme Inhibition

The compound exhibits enzyme-inhibitory activity by binding to active sites, as demonstrated in studies targeting histone deacetylases (HDACs) . Its structural rigidity and hydrogen-bonding capacity enhance binding affinity.

3.2 Antimicrobial Activity

Derivatives of this compound show potent antimicrobial effects against gram-positive and gram-negative bacteria. MIC values for certain derivatives are reported in the range of 0.5–2.0 μg/mL .

3.3 Antioxidant Properties

In DPPH radical scavenging assays, the compound demonstrates moderate antioxidant activity, attributed to its ability to stabilize free radicals through resonance .

Comparative Analysis with Related Compounds

Case Studies and Research Highlights

- HDAC Inhibition : A study using this compound derivatives achieved nanomolar potency against class I HDACs in leukemia models .

- Antimicrobial Synthesis : Reaction with acetyl chloride yielded hydrazide derivatives with MIC values <1 μg/mL against E. coli .

- Cycloaddition : Reaction with phenylacetylene produced pyrazole derivatives with potential anti-inflammatory activity .

Applications De Recherche Scientifique

Pharmaceutical Development

Biphenyl-3-YL-hydrazine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to interact effectively with biological targets, making it particularly valuable in the development of anti-cancer agents. Several studies highlight its role in synthesizing compounds that exhibit anti-tumor activity and other therapeutic effects.

Case Study: Anti-Cancer Agents

- A notable application is its use in the synthesis of hydrazone derivatives, which have shown promise as anti-cancer agents. Research indicates that these derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Organic Synthesis

In organic chemistry, this compound is utilized for creating complex molecules, enabling researchers to explore new chemical pathways. Its ability to participate in coupling reactions makes it a versatile building block for synthesizing various organic compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms biphenyl derivatives by coupling with boronic acids | Various biphenyl derivatives |

| Hydrazone Formation | Reacts with carbonyl compounds to form hydrazones | Hydrazone derivatives used in pharmaceuticals |

| Nucleophilic Substitution | Acts as a nucleophile in substitution reactions | Diverse organic compounds |

Analytical Chemistry

This compound is also employed in analytical methods, such as chromatography. It aids in the separation and identification of other chemical substances, enhancing the accuracy and efficiency of chemical analyses.

Application Example: Chromatography

- In high-performance liquid chromatography (HPLC), this compound can be used as a derivatizing agent to improve the detection of specific analytes, particularly in complex mixtures.

Material Science

The compound finds applications in material science, particularly in the development of polymers and resins. Its incorporation into polymer matrices can enhance thermal and mechanical properties, making it suitable for various industrial applications.

Case Study: Polymer Development

- Research has demonstrated that incorporating this compound into polymer formulations can improve thermal stability and mechanical strength, making these materials suitable for high-performance applications.

Mécanisme D'action

The mechanism of action of [1,1’-Biphenyl]-3-ylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of various biochemical pathways. This compound can also undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparaison Avec Des Composés Similaires

- [1,1’-Biphenyl]-4-ylhydrazine hydrochloride

- [1,1’-Biphenyl]-2-ylhydrazine hydrochloride

- [1,1’-Biphenyl]-3-ylhydrazine sulfate

Comparison: Compared to its analogs, [1,1’-Biphenyl]-3-ylhydrazine hydrochloride exhibits unique reactivity due to the position of the hydrazine group on the biphenyl ring. This positional difference can influence the compound’s chemical properties, such as its reactivity towards electrophiles and nucleophiles, as well as its biological activity. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Activité Biologique

Biphenyl-3-yl-hydrazine hydrochloride (CAS No. 109221-88-7) is a hydrazine derivative characterized by its biphenyl structure, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₃ClN₂

- Molecular Weight : 220.70 g/mol

- Solubility : Enhanced solubility due to hydrochloride salt form

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The hydrazine moiety can form reactive intermediates that interact with various enzymes, inhibiting their activity. This property is crucial in drug design and therapeutic applications.

- Covalent Bond Formation : The compound can form covalent bonds with target proteins, leading to modulation of their functions.

- Anticancer Activity : Studies indicate that it shows significant activity against various cancer cell lines, including lung, breast, and prostate cancer cells .

Anticancer Properties

Research has demonstrated that this compound exhibits promising anticancer properties:

- Cell Line Studies : It has shown effective inhibition of cell proliferation in several cancer types:

- Lung Cancer : IC₅₀ values indicating potency against specific lung cancer cell lines.

- Breast Cancer : Significant antiproliferative effects observed in MCF-7 cells.

- Prostate Cancer : Notably effective against PC-3 cell lines with reported IC₅₀ values lower than traditional chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various pathogens, although detailed studies are still needed to confirm these findings.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Biphenyl-4-yl-hydrazine hydrochloride | Similar biphenyl structure | Different biological activity profiles |

| Phenylhydrazine | Simple phenyl group | Known for azo dye synthesis |

| 1,1'-Biphenyl | Parent structure | Starting material for various derivatives |

The structural differences influence their reactivity and biological properties, making this compound particularly interesting for medicinal chemistry.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in drug development:

- In Vitro Studies : this compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity and selectivity compared to normal cells.

- Mechanistic Insights : Research indicates that the compound's interactions at the molecular level can lead to effective inhibition of key metabolic pathways in cancer cells, such as glycolysis and lactate production .

- Potential Applications : Given its structural similarities to other bioactive compounds, it is being explored for further development as a therapeutic agent in cancer treatment.

Propriétés

IUPAC Name |

(3-phenylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9,14H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOUQUVFXCPQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484242 | |

| Record name | ([1,1'-Biphenyl]-3-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109221-88-7 | |

| Record name | ([1,1'-Biphenyl]-3-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.